molecular formula C23H28N4 B1255498 (-)-Calycanthidine

(-)-Calycanthidine

Cat. No.: B1255498
M. Wt: 360.5 g/mol
InChI Key: GSQUXSFTXJRLQJ-WBADGQHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-calycanthidine is a calycanthidine. It derives from a (-)-chimonanthine. It is an enantiomer of a (+)-calycanthidine.

Scientific Research Applications

  • Synthesis and Stereochemical Assignment of Heterodimeric Alkaloids

    • Researchers Lathrop and Movassaghi (2013) applied a methodology involving diazene fragmentation for the total synthesis of (-)-calycanthidine, among other alkaloids. This approach highlights the potential of this compound in the controlled synthesis of heterodimeric cyclotryptamine alkaloids, which has broad implications in the field of chemical synthesis (Lathrop & Movassaghi, 2013).
  • Melanogenesis Inhibitory Activity

    • A study by Morikawa et al. (2014) on the flower buds of Chimonanthus praecox showed that this compound exhibited potent inhibitory effects on melanogenesis in murine melanoma cells. This finding is significant for research into skin pigmentation disorders and could have therapeutic applications (Morikawa et al., 2014).
  • Pharmacokinetics in Rats

    • Research by Lu et al. (2020) developed a method for determining the presence of calycanthine in rat plasma, thereby studying its pharmacokinetics. This study is crucial for understanding the distribution and metabolism of this compound in biological systems, paving the way for potential medical applications (Lu et al., 2020).
  • Presence in Acacia nilotica Leaves

    • Gupta and Bhat (2016) identified this compound among various bioactive compounds in the methanol extract of Acacia nilotica leaves through GC-MS analysis. This indicates the potential use of this compound in pharmacological studies and its natural occurrence in plant sources (Gupta & Bhat, 2016).

Properties

Molecular Formula

C23H28N4

Molecular Weight

360.5 g/mol

IUPAC Name

(3aR,8bS)-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole

InChI

InChI=1S/C23H28N4/c1-25-14-12-22(16-8-4-6-10-18(16)24-20(22)25)23-13-15-26(2)21(23)27(3)19-11-7-5-9-17(19)23/h4-11,20-21,24H,12-15H2,1-3H3/t20-,21+,22+,23+/m0/s1

InChI Key

GSQUXSFTXJRLQJ-WBADGQHESA-N

Isomeric SMILES

CN1CC[C@@]2([C@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4N(C6=CC=CC=C56)C)C

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4N(C6=CC=CC=C56)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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